molecular formula C15H30N6O12 B14616351 (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) CAS No. 58607-87-7

(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol)

Cat. No.: B14616351
CAS No.: 58607-87-7
M. Wt: 486.43 g/mol
InChI Key: KNJZWIDVVAHAFW-UHFFFAOYSA-N
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Description

(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol): is a complex organic compound characterized by its triazine core and multiple methoxymethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) typically involves the reaction of cyanuric chloride with hexakis(methoxymethanol)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including nucleophilic substitution and condensation reactions, to achieve the final product.

Industrial Production Methods

On an industrial scale, the production of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace methoxymethanol groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential anticancer activity.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(ethoxymethanol)
  • (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(propoxymethanol)

Uniqueness

(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) is unique due to its specific methoxymethanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

58607-87-7

Molecular Formula

C15H30N6O12

Molecular Weight

486.43 g/mol

IUPAC Name

[[4,6-bis[bis[hydroxy(methoxy)methyl]amino]-1,3,5-triazin-2-yl]-[hydroxy(methoxy)methyl]amino]-methoxymethanol

InChI

InChI=1S/C15H30N6O12/c1-28-10(22)19(11(23)29-2)7-16-8(20(12(24)30-3)13(25)31-4)18-9(17-7)21(14(26)32-5)15(27)33-6/h10-15,22-27H,1-6H3

InChI Key

KNJZWIDVVAHAFW-UHFFFAOYSA-N

Canonical SMILES

COC(N(C1=NC(=NC(=N1)N(C(O)OC)C(O)OC)N(C(O)OC)C(O)OC)C(O)OC)O

Origin of Product

United States

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